![molecular formula C7H7Cl2NO2 B12624853 3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one CAS No. 920490-70-6](/img/structure/B12624853.png)
3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one
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Overview
Description
3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine atoms at the 3 and 5 positions of the pyridine ring.
Methoxylation: Substitution of a methoxy group at the 4 position.
Methylation: Addition of a methyl group at the 1 position.
Cyclization: Formation of the pyridinone ring structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification processes like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the pyridinone ring.
Substitution: Replacement of chlorine or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution could produce various functionalized pyridinones.
Scientific Research Applications
Medicinal Chemistry
1. Thyroid Hormone Regulation:
3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one has been identified as a potential agent for regulating thyroid hormones. Research indicates that it can be utilized in the treatment of conditions such as obesity, hyperlipidemia, and non-alcoholic steatohepatitis (NASH) by modulating thyroid hormone analogs . This compound has shown promise in reducing LDL cholesterol and triglycerides, making it a candidate for cardiovascular risk management.
2. Anti-inflammatory Properties:
The compound is part of a broader class of pyridones that exhibit anti-inflammatory effects. Specifically, derivatives from this class have been studied for their ability to inhibit tumor necrosis factor-alpha (TNF-α), which is involved in inflammatory responses. Such properties suggest potential applications in treating rheumatoid arthritis and other TNF-mediated diseases .
3. Drug Development:
The structural characteristics of this compound allow it to serve as a scaffold for developing new pharmaceutical agents. Its derivatives are being explored for their efficacy against various diseases, including those related to metabolic syndromes and inflammatory conditions .
Agricultural Applications
1. Pesticide Development:
Research has indicated that compounds similar to this compound may possess herbicidal properties. The chlorinated pyridine derivatives have been investigated for their effectiveness in controlling weeds and pests in agricultural settings, thereby enhancing crop yields and sustainability .
Biochemical Research
1. Biochemical Assays:
This compound serves as a valuable tool in biochemical assays due to its ability to interact with various biological targets. It can be used to study enzyme activities and receptor interactions, providing insights into cellular mechanisms and potential therapeutic targets .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes. Detailed studies are required to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-methoxypyridine: Lacks the methyl group at the 1 position.
4-Methoxy-1-methylpyridin-2(1H)-one: Lacks the chlorine atoms at the 3 and 5 positions.
3,5-Dichloro-1-methylpyridin-2(1H)-one: Lacks the methoxy group at the 4 position.
Biological Activity
3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₇H₇Cl₂N₁O₂
- Molecular Weight: 208.04 g/mol
- CAS Number: 920490-70-6
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Several studies have evaluated the compound's effectiveness against different bacterial strains. The compound has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.050 mg/mL |
Bacillus subtilis | 0.030 mg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Antiparasitic Activity
The compound has been investigated for its activity against Trypanosoma species, the causative agents of African sleeping sickness. In vitro studies demonstrated that it effectively inhibited the proliferation of Trypanosoma brucei, indicating potential as a trypanocidal agent .
3. Antioxidant Properties
Research has also highlighted the antioxidant activity of this compound. It has been shown to scavenge free radicals effectively, which could have implications for preventing oxidative stress-related diseases .
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Enzymatic Activity
The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and metabolism, leading to bacterial cell death.
2. Interaction with Cellular Targets
It is hypothesized that the compound interacts with cellular membranes or specific molecular targets within pathogens, disrupting their normal function and leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A study conducted by Jemmezi et al. (2014) evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study found that this compound exhibited significant antibacterial activity against multiple strains, supporting its potential as a therapeutic agent .
Case Study 2: Antiparasitic Activity in Animal Models
In a controlled trial involving animal models infected with Trypanosoma brucei, administration of the compound resulted in a significant reduction in parasitemia levels compared to untreated controls. This study suggests that further investigation into its use as an antiparasitic treatment is warranted .
Properties
CAS No. |
920490-70-6 |
---|---|
Molecular Formula |
C7H7Cl2NO2 |
Molecular Weight |
208.04 g/mol |
IUPAC Name |
3,5-dichloro-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H7Cl2NO2/c1-10-3-4(8)6(12-2)5(9)7(10)11/h3H,1-2H3 |
InChI Key |
PGEQMLCBUMUTAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C(C1=O)Cl)OC)Cl |
Origin of Product |
United States |
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